

Synthesis and Characterization of Butyl Cinnamate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl cinnamate*

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This technical guide provides an in-depth overview of the synthesis and characterization of **butyl cinnamate**, an organic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] This document details the prevalent synthesis methodologies, comprehensive characterization data, and detailed experimental protocols.

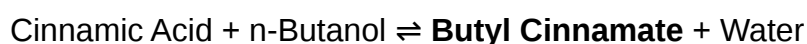
Synthesis of Butyl Cinnamate

The most common and well-established method for synthesizing **butyl cinnamate** is the Fischer esterification of cinnamic acid with n-butanol, typically catalyzed by a strong acid.[3][4][5] Alternative methods, such as enzymatic synthesis and microwave-assisted synthesis, offer greener and potentially more efficient routes.[6][7]

Fischer Esterification

Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[4][8][9] To favor the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water produced is removed from the reaction mixture.[8][9]

Reaction:



Catalysts:

Commonly used strong acid catalysts include:

- Sulfuric acid (H_2SO_4)[3][4]
- Sodium bisulfate monohydrate[10]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification. Lipases are commonly employed as biocatalysts for this transformation. This method avoids the use of harsh acidic conditions and can be performed in a solvent-free system.[6]

Experimental Protocols

Synthesis of Butyl Cinnamate via Fischer Esterification

This protocol is adapted from established literature procedures.[3][5]

Materials:

- Cinnamic acid
- n-Butanol
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of cinnamic acid in 25 mL of n-butanol.[3]

- Carefully add 0.2 mL of concentrated sulfuric acid to the mixture.[3]
- Heat the mixture to reflux and maintain the reflux with stirring for a specified reaction time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess n-butanol under reduced pressure using a rotary evaporator.[3]
- Neutralize the residue by adding a saturated solution of sodium bicarbonate until the pH is between 8 and 10.[3]
- Extract the aqueous mixture with diethyl ether (3 x 25 mL).[3]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the diethyl ether under reduced pressure to obtain the crude **butyl cinnamate**.
- The crude product can be further purified by column chromatography on silica gel.[4][5]

Characterization of Butyl Cinnamate

The synthesized **butyl cinnamate** is characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O ₂	[11][12][13]
Molecular Weight	204.26 g/mol	[12][14]
Appearance	Colorless to light yellow oily liquid	[12][14][15][16]
Boiling Point	279-281 °C at 760 mmHg; 145 °C at 13 mmHg	[15][16]
Specific Gravity	1.007 - 1.013 @ 20 °C	[15][16]
Refractive Index	1.539 - 1.546 @ 20 °C	[14][15][16]

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
7.68	d	1H	Ar-CH=	[3]
7.51-7.53	m	2H	Ar-H	[3]
7.37-7.39	m	3H	Ar-H	[3]
6.44	d	1H	=CH-COO	[3]
4.21	t	2H	O-CH ₂	[3]
1.66-1.73	m	2H	O-CH ₂ -CH ₂	[3]
1.40-1.49	m	2H	-CH ₂ -CH ₃	[3]
0.97	t	3H	-CH ₃	[3]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Reference
167.5	C=O	[17]
145.0	Ar-C=	[17]
134.9	Ar-C	[17]
130.6	Ar-CH	[17]
129.3	Ar-CH	[17]
128.5	Ar-CH	[17]
118.8	=CH-COO	[17]
64.8	O-CH ₂	[17]
31.2	O-CH ₂ -CH ₂	[17]
19.6	-CH ₂ -CH ₃	[17]
14.2	-CH ₃	[17]

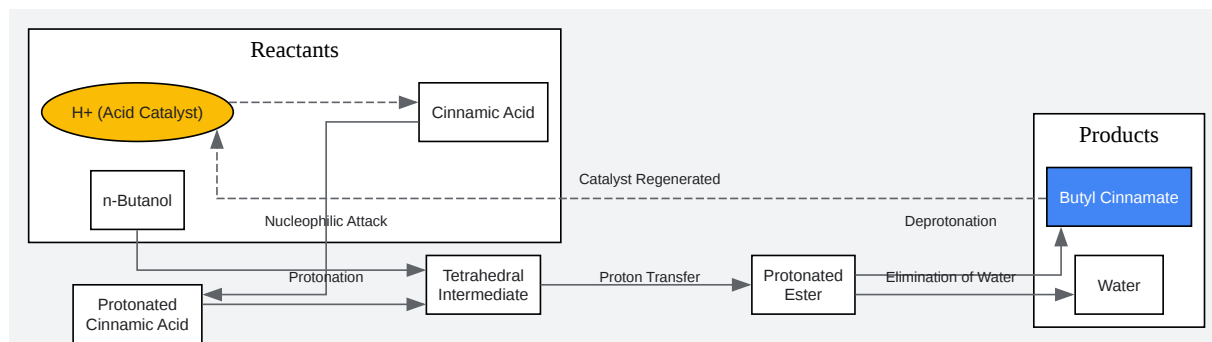
The IR spectrum helps to identify the functional groups present in the molecule.

Frequency (cm ⁻¹)	Functional Group
~1715	C=O (ester) stretching
~1635	C=C (alkene) stretching
~1170	C-O (ester) stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak $[M]^+$ for **butyl cinnamate** is expected at $m/z = 204$.
[11][14]

Visualizations

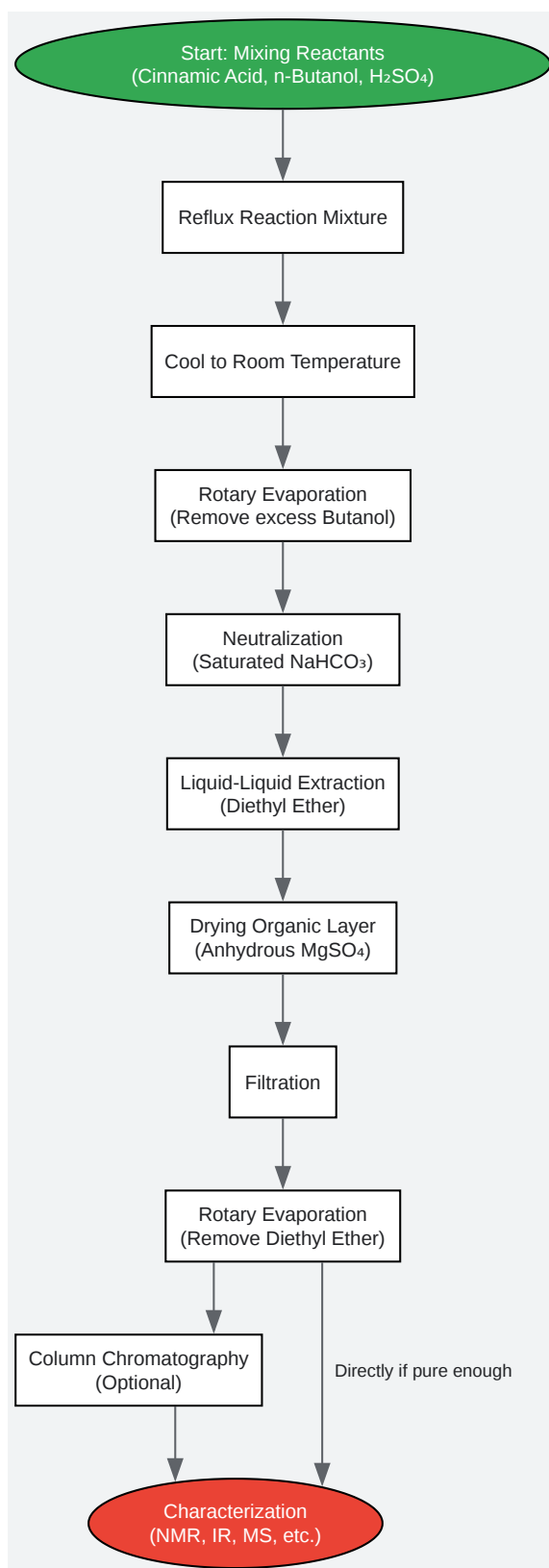
Fischer Esterification Mechanism



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Caption: Mechanism of Fischer Esterification for **Butyl Cinnamate** Synthesis.

Experimental Workflow



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Caption: Workflow for the Synthesis and Purification of **Butyl Cinnamate**.

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